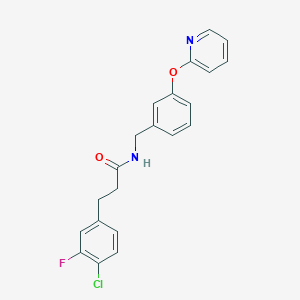

3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Description

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O2/c22-18-9-7-15(13-19(18)23)8-10-20(26)25-14-16-4-3-5-17(12-16)27-21-6-1-2-11-24-21/h1-7,9,11-13H,8,10,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDFKBWOZOBGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-fluoroaniline with a suitable acylating agent to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(pyridin-2-yloxy)benzyl chloride under basic conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide exhibit promising anticancer properties. These compounds are designed to target specific pathways involved in cancer cell proliferation and survival. A study demonstrated that derivatives of this compound could inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases. This suggests its applicability in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

There is ongoing research into the neuroprotective effects of this compound. Preliminary findings indicate that it may help in mitigating neuronal damage associated with neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes including:

- Formation of the Propanamide Backbone : Utilizing acylation reactions to attach the propanamide group.

- Introduction of the Pyridine Moiety : Employing nucleophilic substitution reactions to incorporate the pyridin-2-yloxy group.

- Final Coupling Reactions : Using coupling agents to link the aromatic systems effectively.

A notable method involves using oxalyl chloride and N,N-dimethylformamide as reagents to facilitate the formation of the desired amide linkage under controlled conditions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a propanamide-linked aromatic scaffold with several analogues (Table 1). Key structural variations include:

- Substituents on the phenyl ring : Chloro, fluoro, methylsulfonyl, or trifluoromethyl groups.

- Pyridine moiety : Positional isomers (e.g., pyridin-2-yl vs. pyridin-3-yl) and additional functionalizations (e.g., trifluoromethyl).

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- The methylsulfonyl group in the analogue introduces strong polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.

- Pyridine functionalization :

Key Research Findings and Gaps

- Structural activity relationships (SAR) : Chlorine and fluorine at the 4- and 3-positions of the phenyl ring may optimize steric and electronic interactions with hydrophobic binding pockets.

- Data limitations: No direct biological data for the target compound exists in the provided evidence, necessitating further studies on its pharmacokinetic and pharmacodynamic profiles.

- Opportunities : Hybridizing the target’s EWG-substituted phenyl with PF3845’s trifluoromethylpyridine could yield derivatives with improved potency and selectivity.

Biological Activity

3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Chemical Formula : C23H25ClFN3O3

- Molecular Weight : 445.914 g/mol

- IUPAC Name : (3R,5S)-N-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}-3-fluoro-5-(morpholin-4-yl)cyclohex-1-ene-1-carboxamide

- DrugBank Accession Number : DB08068

The compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. It has been shown to influence various signaling pathways, particularly those involving G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters .

Antiviral Activity

Research indicates that derivatives similar to this compound have demonstrated antiviral properties against several viruses. For example, compounds in the same structural class have shown efficacy against the hepatitis C virus (HCV) with IC50 values ranging from 0.26 to 0.35 μM, indicating potent antiviral activity with low cytotoxicity .

Neuroleptic Activity

The compound's structural analogs have been evaluated for neuroleptic effects, showing promise as potential treatments for psychotic disorders. In studies, certain benzamide derivatives exhibited significant antipsychotic activity, suggesting that modifications to the structure can enhance efficacy while minimizing side effects .

Efficacy in Biological Assays

A summary of key findings from various studies is presented in the table below:

| Study | Assay Type | Target Virus/Pathway | IC50/EC50 Values | Comments |

|---|---|---|---|---|

| Ouyang et al. (2024) | Antiviral | HCV | 0.26 μM | Low cytotoxicity observed |

| Research on benzamides | Neuroleptic | Apomorphine-induced behavior | 15 times more active than metoclopramide | High therapeutic index noted |

| MDPI Study (2024) | GPCR Interaction | Various GPCRs | Not specified | Implications for drug design |

Case Studies

- HCV Inhibition : A study demonstrated that compounds structurally related to this compound inhibited HCV replication effectively in vitro, with minimal cytotoxic effects on host cells .

- Neuropharmacological Evaluation : Compounds derived from this chemical class were tested for their ability to mitigate apomorphine-induced stereotypy in rodent models, showing a significant reduction in stereotypic behavior compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.